2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C18H16BrN3O2S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-6-5-9-15(12(11)2)20-16(23)10-25-18-22-21-17(24-18)13-7-3-4-8-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
HJWJUHSIJAFTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides to Form the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazide precursor. For this compound, 2-bromobenzohydrazide serves as the starting material. The hydrazide is prepared by treating methyl 2-bromobenzoate with hydrazine hydrate in methanol under reflux (3–4 hours, 76°C). Subsequent cyclization with carbon disulfide in the presence of potassium hydroxide (10% aqueous solution) at 225°C for 3–6 hours yields 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol.
Key Reaction Conditions:
- Hydrazide Formation: Methanol solvent, 76°C, 3–4 hours.
- Cyclization: Carbon disulfide, 10% KOH, 225°C, 3–6 hours.
Thioether Formation via Nucleophilic Substitution
The thiol group of the oxadiazole intermediate undergoes alkylation with 2-bromo-N-(2,3-dimethylphenyl)acetamide. This step employs sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature. The reaction proceeds via deprotonation of the thiol, followed by nucleophilic displacement of the bromide on the acetamide derivative.
Optimized Parameters:
- Base: NaH (1.2 equiv) in anhydrous DMF.
- Temperature: Room temperature (25°C).
- Reaction Time: 12–16 hours.
Acetamide Coupling and Final Product Isolation
The final coupling step generates the target compound, which is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yields typically range from 65% to 78%, depending on the purity of intermediates.
Optimization Strategies
Microwave-Assisted Cyclization
Adapting methodologies from sphingosine kinase inhibitor synthesis, microwave irradiation significantly reduces cyclization time. Heating the hydrazide-carbon disulfide mixture at 200°C for 20–30 minutes under microwave conditions achieves comparable yields (70–75%) to conventional heating.
Solvent and Base Selection
The use of dichloromethane (DCM) with triethylamine as a base, as demonstrated in triazole-acetamide hybrids, offers milder conditions for thioether formation, minimizing side reactions such as oxidation of the thiol group.
Characterization and Analytical Methods
The compound is rigorously characterized using:
- 1H NMR: Deshielded –NH protons at δ 10.27–9.64 ppm and aliphatic protons at δ 0.86–0.84 ppm.
- 13C NMR: C=O signals at δ 164.15–168 ppm confirm the acetamide moiety.
- HRMS: Molecular ion peak at m/z 418.3 (calculated for C18H16BrN3O2S).
Comparative Analysis with Related Compounds
The 2-bromophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions compared to non-halogenated analogs.
Challenges and Solutions in Synthesis
Thiol Oxidation
The thiol intermediate is prone to oxidation, necessitating inert atmosphere (N2 or Ar) during reactions. Addition of antioxidants like butylated hydroxytoluene (BHT, 0.1% w/w) stabilizes the thiol.
Purification Difficulties
Similar polarities between the product and byproducts complicate isolation. Gradient elution (5% → 40% ethyl acetate in hexane) achieves baseline separation on silica gel.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to the formation of amines or debrominated products.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid
Biological Activity
The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- IUPAC Name: 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Molecular Formula: CHBrNOS
- Molecular Weight: 404.32 g/mol
Structural Features
The compound features a bromophenyl moiety and a dimethylphenyl substituent, which are critical for its biological activity. The oxadiazole ring contributes to its potential as an anticancer agent due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exhibit significant anticancer properties. For instance, the MTT assay results indicated that derivatives containing electron-donating groups at specific positions on the phenyl ring showed enhanced cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A-431 (skin cancer) cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 12.5 | HepG2 |
| Compound B | 15.0 | A-431 |
| Compound C | 28.4 | HepG2 |
The proposed mechanism of action for this class of compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The oxadiazole moiety is believed to interact with DNA or proteins involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-donating groups (e.g., methyl groups) increase activity.
- Electron-withdrawing groups (e.g., bromine) tend to decrease activity.
This relationship underscores the importance of substituent placement on the phenyl rings for optimizing biological efficacy .
Study 1: Anticancer Activity in HepG2 Cells
In a study conducted by researchers at MDPI, several oxadiazole derivatives were tested for their anticancer activity against HepG2 cells using an MTT assay. The results showed that compounds with methyl substitutions at ortho and para positions exhibited significantly lower IC values compared to those with bromine substitutions .
Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of similar compounds in mouse models of cancer. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells, confirming their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Key Structural and Functional Insights
Halogen Substituents :
- The 2-bromophenyl group in the target compound contrasts with 4-chlorophenyl in Compound 154 and 3-chlorophenyl in 2a. Halogens (Br, Cl) enhance electrophilicity and binding to hydrophobic pockets in enzymes . Bromine’s larger atomic radius may improve van der Waals interactions compared to chlorine.
This differs from the p-tolyl group in Compound 154, where a single methyl group on the para position optimizes steric and electronic effects .
Biological Activity Trends: Compounds with benzofuran (5d, 2a) or phthalazinone (4b) cores exhibit enhanced antimicrobial or anticancer activity due to planar aromatic systems enabling intercalation or π-π stacking . The target compound’s lack of such moieties may limit these interactions but could favor selectivity.
Thermal Stability: Derivatives like 4b (m.p. >300°C) show exceptional thermal stability, likely due to the rigid phthalazinone core. The target compound’s melting point is unreported but expected to be lower due to flexible methyl groups .
Synthetic Yields :
- Yields for the target compound are unspecified, but analogs like 4a (75%) and 2a (80%) highlight efficient synthetic routes for oxadiazole-thioacetamide hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
